Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)-
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Overview
Description
Tricyclo[3311(3,7)]decan-1-ol, 4-(cyclohexylamino)- is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanol: Shares a similar tricyclic structure but differs in functional groups.
Tricyclo[3.3.1.1(3,7)]decan-1-ol, acetate: Another derivative with an acetate group instead of the cyclohexylamino group.
Uniqueness
Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)- is unique due to its specific functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H27NO |
---|---|
Molecular Weight |
249.39 g/mol |
IUPAC Name |
4-(cyclohexylamino)adamantan-1-ol |
InChI |
InChI=1S/C16H27NO/c18-16-8-11-6-12(9-16)15(13(7-11)10-16)17-14-4-2-1-3-5-14/h11-15,17-18H,1-10H2 |
InChI Key |
ZOYWVRYFHBNIDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2C3CC4CC2CC(C4)(C3)O |
Origin of Product |
United States |
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